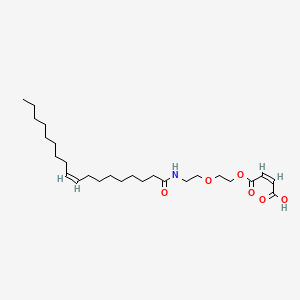
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester is a complex organic compound with a unique structure It is characterized by the presence of a butenedioic acid backbone, which is modified with a monoester group containing a long-chain fatty acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester typically involves the esterification of 2-butenedioic acid with a suitable alcohol derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in various biochemical pathways. The long-chain fatty acid derivative may also interact with lipid membranes, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 2-Butenedioic acid (Z)-, diethyl ester
- 2-Butenedioic acid (Z)-, dibutyl ester
- 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester
Uniqueness
Compared to these similar compounds, 2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester is unique due to the presence of the long-chain fatty acid derivative. This structural feature imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
56381-65-8 |
|---|---|
分子式 |
C26H45NO6 |
分子量 |
467.6 g/mol |
IUPAC名 |
(Z)-4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-20-21-32-22-23-33-26(31)19-18-25(29)30/h9-10,18-19H,2-8,11-17,20-23H2,1H3,(H,27,28)(H,29,30)/b10-9-,19-18- |
InChIキー |
KFEBJZRLAXVSGZ-DEXHTJMYSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOC(=O)/C=C\C(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















